molecular formula C7H6N2O B1325021 1H-Pyrrolo[3,2-b]pyridin-6-ol CAS No. 1015609-35-4

1H-Pyrrolo[3,2-b]pyridin-6-ol

Cat. No.: B1325021
CAS No.: 1015609-35-4
M. Wt: 134.14 g/mol
InChI Key: YPBPBVINIWDVDK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H6N2O.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 1-acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate and potassium carbonate in methanol and water can be stirred at room temperature for 12 hours to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridin-6-ol undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-6-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in tumor growth and progression . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridin-6-ol can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific interactions with molecular targets, set it apart from its analogs.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-5-3-7-6(9-4-5)1-2-8-7/h1-4,8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBPBVINIWDVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640153
Record name 1H-Pyrrolo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-35-4
Record name 1H-Pyrrolo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridin-6-ol
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